molecular formula C25H21F3N4O3S B612171 N-((4-(4-Phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide CAS No. 1314890-29-3

N-((4-(4-Phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide

Cat. No.: B612171
CAS No.: 1314890-29-3
M. Wt: 514.5 g/mol
InChI Key: HORXBWNTEDOVKN-UHFFFAOYSA-N
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Description

TMP269 is a selective inhibitor of class IIa histone deacetylases (HDACs), specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to tighter wrapping of DNA around histones and suppression of gene transcription. TMP269 has shown potential in various scientific research applications, particularly in cancer therapy and neuroprotection .

Scientific Research Applications

TMP269 has a wide range of scientific research applications:

Mechanism of Action

Target of Action

TMP269 is a selective class IIA histone deacetylase (HDAC) inhibitor . It primarily targets HDAC4, HDAC5, HDAC7, and HDAC9 . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, thereby influencing the structure of the chromatin and the accessibility of the DNA to transcription factors .

Mode of Action

TMP269 interacts with its targets (HDAC4, HDAC5, HDAC7, and HDAC9) by inhibiting their enzymatic activity . This inhibition leads to an increase in the acetylation of histone proteins, particularly histone 2 . The increased acetylation changes the structure of the chromatin, making it more open and accessible for transcription .

Biochemical Pathways

The inhibition of HDACs by TMP269 affects several biochemical pathways. For instance, it has been shown to up-regulate the expression of tissue kallikrein , a serine protease involved in the kallikrein-kinin system, which plays a role in inflammation, blood pressure control, and coagulation . Additionally, TMP269 has been found to downregulate immune-related pathways and autophagy-related genes in the context of Rabies Virus (RABV) infection .

Pharmacokinetics

It has been reported that tmp269 can be administered intraperitoneally . More research is needed to fully understand the pharmacokinetic profile of TMP269.

Result of Action

TMP269 has been found to have a neuroprotective effect in the context of cerebral ischemia/reperfusion injury . It increases the level of histone 2 acetylation, alleviates endothelial cell injury after cerebral ischemia/reperfusion, and up-regulates the expression of tissue kallikrein . In the context of RABV infection, TMP269 treatment significantly inhibits RABV replication in a dose-dependent manner .

Action Environment

It’s worth noting that the effectiveness of tmp269 can be influenced by the biological environment, such as the presence of other molecules, ph, temperature, and the specific cell type .

Biochemical Analysis

Biochemical Properties

TMP269 interacts with various enzymes and proteins. It is a selective class IIa histone deacetylase inhibitor . Histone deacetylases (HDACs) are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly, which prevents transcription . TMP269’s inhibition of these enzymes plays a crucial role in its biochemical properties .

Cellular Effects

TMP269 has significant effects on various types of cells and cellular processes. For instance, it significantly inhibits RABV replication at concentrations without significant cytotoxicity in a dose-dependent manner . TMP269 can also reduce the viral titers and protein levels of RABV at an early stage in the viral life cycle . In addition, it has anti-proliferative effects and induces additive apoptotic effects in combination with venetoclax in different AML cell lines .

Molecular Mechanism

TMP269 exerts its effects at the molecular level through various mechanisms. It inhibits class IIa HDAC activity, which is crucial for its function . This inhibition affects gene expression, leading to changes in cellular function . For example, TMP269 treatment significantly downregulates immune-related pathways and autophagy-related genes after RABV infection .

Temporal Effects in Laboratory Settings

The effects of TMP269 change over time in laboratory settings. For instance, the level of histone 2 acetylation increases 24 hours after TMP269 injection

Dosage Effects in Animal Models

The effects of TMP269 vary with different dosages in animal models. For example, different doses of TMP269 could reduce the infarct volume in a cerebral ischemia/reperfusion injury model . More detailed studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

TMP269 is involved in various metabolic pathways. For instance, it plays a role in the MAPK signaling pathway, PI3K-AKT signaling pathway, and AMPK signaling pathway

Preparation Methods

Chemical Reactions Analysis

TMP269 undergoes various chemical reactions, including:

Comparison with Similar Compounds

TMP269 is unique among class IIa HDAC inhibitors due to its selectivity and potency. Similar compounds include:

TMP269 stands out due to its high selectivity for HDAC4, HDAC5, HDAC7, and HDAC9, making it a valuable tool for studying the specific roles of these enzymes in various biological processes.

Properties

IUPAC Name

N-[[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F3N4O3S/c26-25(27,28)22-31-20(32-35-22)17-7-4-8-18(13-17)21(33)29-15-24(9-11-34-12-10-24)23-30-19(14-36-23)16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORXBWNTEDOVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC(=C2)C3=NOC(=N3)C(F)(F)F)C4=NC(=CS4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314890-29-3
Record name TMP269
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (52 mg, 0.202 mmole), (4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methanamine (50 mg, 0.184 mmole), and EDCI (38.5 mg, 0.202 mmole) in CH2Cl2 (2 ml) was stirred at room temperature for 8 h. The reaction mixture was then diluted with methylene chloride (10 ml), washed with water (5 ml), dried over MgSO4 and concentrated under reduced pressure. The residue was purified by ISCO (silica gel, elute: 2% methanol in CH2Cl2) to give N-((4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide as a white solid product (59 mg, 62% yield): 1H NMR (CDCl3, 500 MHz): 8.49 (s, 1H), 8.22 (d, J=7.5 Hz, 1H), 7.98 (d, J=8.5 Hz, 1H), 7.88 (d, J=8 Hz, 2H), 7.56-7.53 (m, 2H), 7.52 (s, 1H), 7.369-7.31 (m, 3H), 3.97-3.93 (m, 2H), 3.91 (d, J=5.5 Hz, 2H), 3.77-3.74 (m, 2H), 2.36-2.28 (m, 2H), 2.06-2.04 (m, 2H). MS (ESI) m/z: Calculated for C25H21F3N4O3S: 514.13. found: 515.1 (M−H)+.
Quantity
52 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
38.5 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((4-(4-Phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-((4-(4-Phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-((4-(4-Phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-((4-(4-Phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-((4-(4-Phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-((4-(4-Phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide

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